(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c18-12-6-7-14(13(19)8-12)23-10-16(22)24-9-15-20-21-17(25-15)11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFIBQYRRXJCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate typically involves the formation of the oxadiazole ring followed by esterification with the dichlorophenoxyacetic acid. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by the reaction with (2,4-dichlorophenoxy)acetic acid under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenoxy group under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- (5-phenyl-1,3,4-oxadiazol-2-yl)methyl acetate
- (5-phenyl-1,3,4-oxadiazol-2-yl)methyl (2-chlorophenoxy)acetate
- (5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenoxy)acetate
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate is unique due to the presence of both the oxadiazole ring and the dichlorophenoxy group. This combination can result in enhanced biological activity and specificity compared to similar compounds. The dichlorophenoxy group can also provide additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
